Lymphoscan
Description
Structure
2D Structure
Properties
IUPAC Name |
sulfanylidene(sulfanylidenestibanylsulfanyl)stibane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3S.2Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBMMJGTJFPEQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Sb]S[Sb]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sb2S3, S3Sb2 | |
| Record name | antimony(III) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Antimony(III)_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6030732 | |
| Record name | Antimony trisulfide colloid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6030732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals, Black solid (naturally occurring form, stibnite) or orange-red solid; [Hawley] If the unstable red-orange modification occurs along with the black, crystalline form, the mixture can be carmine or brownish red; [HSDB] Black odorless chunks; [MSDSonline] | |
| Record name | Antimony sulfide (Sb2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony trisulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3725 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble in water, Practically insoluble in water, In water, 0.002/100 at 20 °C (decomposes), Soluble in concentrated hydrochloric acid, For more Solubility (Complete) data for Antimony trisulfide (7 total), please visit the HSDB record page. | |
| Record name | Antimony trisulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1604 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.562 g/cu cm at 25 °C | |
| Record name | Antimony trisulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1604 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Gray, lustrous, crystalline masses or grayish-black powder; also exists in red modification, Gray-black orthogonal crystals, Black crystals; orange-red crystals, Red to black crystals, Has an unstable red-orange modification. If this occurs along with the black, crystalline form, the mixture can be carmine or brownish red. | |
CAS No. |
1345-04-6 | |
| Record name | Antimony trisulfide colloid [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001345046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony sulfide (Sb2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony trisulfide colloid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6030732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antimony sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Antimony trisulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1604 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
550 °C | |
| Record name | Antimony trisulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1604 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular Design and Synthesis Research of Technetium 99m Tilmanocept
Macromolecular Scaffold Engineering: Dextran-Based Architectures in Radiotracer Design
The core structure of tilmanocept is based on a dextran (B179266) backbone, typically with a molecular weight of 10 kDa. drugbank.comnih.govfda.gov Dextran serves as a convenient macromolecular scaffold for attaching multiple functional groups, including mannose ligands and chelating agents. iaea.org This allows for the creation of a multivalent structure, enhancing the binding affinity to target receptors. nih.govresearchgate.net The use of a dextran backbone in radiotracer design facilitates the creation of molecules with specific sizes and properties for optimal lymphatic transport and retention. researchgate.netopenmedscience.comnih.gov
Ligand Integration for Mannose Receptor Targeting Specificity
Mannose units are covalently attached to the dextran backbone to provide the molecule with targeting specificity for mannose receptors (CD206). drugbank.comopenmedscience.comnih.govresearchgate.netnih.gov These receptors are highly expressed on the surface of reticuloendothelial cells, such as macrophages and dendritic cells, which are abundant in lymph nodes. drugbank.comresearchgate.netopenmedscience.comresearchgate.netcancer.gov The multivalent presentation of mannose on the dextran scaffold facilitates avid and specific binding to CD206, leading to the accumulation and retention of technetium-99m tilmanocept in sentinel lymph nodes. nih.govresearchgate.neteuropa.eu In vitro studies have demonstrated tight binding to human CD206 receptors with a high affinity (Kd = 2.76 x 10^-11 M). drugbank.comfda.goveuropa.eu
Chelator Chemistry for Technetium-99m Incorporation in Molecular Constructs
Chelating agents are essential components of technetium-99m tilmanocept, responsible for securely binding the radioactive technetium-99m isotope to the macromolecular construct. nih.govresearchgate.netnih.gov The chelator forms a stable complex with technetium-99m, ensuring that the radioisotope remains attached to the tilmanocept molecule as it travels through the lymphatic system. openmedscience.comnih.govresearchgate.netnih.gov
Diethylenetriaminepentaacetic Acid (DTPA) as a Chelating System in Radiopharmaceutical Research
Diethylenetriaminepentaacetic acid (DTPA) is the primary chelating agent used in technetium-99m tilmanocept. drugbank.comopenmedscience.comnih.govresearchgate.netnih.govfda.govsnmjournals.org DTPA is a well-established aminopolycarboxylic acid known for its ability to form stable complexes with various metal ions, including technetium-99m. wikipedia.orgctdbase.org Multiple DTPA units are conjugated to the dextran backbone, providing sites for technetium-99m binding. nih.govfda.govnewdrugapprovals.org The use of DTPA ensures stable radiolabeling of tilmanocept with technetium-99m. nih.govresearchgate.netnih.gov
| Compound | Molecular Formula | PubChem CID |
| Diethylenetriaminepentaacetic Acid (DTPA) | C₁₄H₂₃N₃O₁₀ | 3053 |
Investigation of Alternative Chelating Systems and Technetium Core Complexes
While DTPA is the chosen chelator for technetium-99m tilmanocept, research has explored alternative chelating systems for radiolabeling macromolecules with technetium-99m. drugbank.comopenmedscience.comnih.govnih.gov The development of new bifunctional chelators aims to improve labeling efficiency, complex stability, and pharmacokinetic properties of radiopharmaceuticals. mdpi.com Investigations into alternative technetium core complexes contribute to the broader field of developing novel ⁹⁹mTc radiopharmaceuticals. iaea.orgacs.org
Synthetic Methodologies and Optimization Strategies in Radiopharmaceutical Development
The synthesis of technetium-99m tilmanocept involves the conjugation of mannose and DTPA units to the dextran backbone. openmedscience.comnih.govresearchgate.netnih.govnih.gov Optimization strategies in the development process focus on achieving high conjugation efficiency, ensuring the correct number of mannose and DTPA units are attached, and maintaining the integrity of the dextran scaffold. fda.govgoogle.com The radiolabeling with technetium-99m is typically performed shortly before use by adding technetium-99m pertechnetate (B1241340) solution to a kit containing the tilmanocept powder and a reducing agent. fda.govnewdrugapprovals.orggoogle.com This process relies on the DTPA moieties to chelate the technetium-99m. fda.govnewdrugapprovals.org Preclinical studies were designed to optimize synthesis and purification methods. iaea.org
Radiochemical Purity and Stability Assessment in Research Contexts
Ensuring high radiochemical purity and stability is crucial for the efficacy and safety of radiopharmaceuticals like technetium-99m tilmanocept. openmedscience.comnih.gov Radiochemical purity refers to the proportion of the total radioactivity in the desired chemical form (technetium-99m bound to tilmanocept). nih.gov Stability assessments evaluate the ability of the radiolabeled compound to maintain its chemical integrity and radiochemical purity over time and under various conditions. openmedscience.comnih.govnih.gov Research in this area involves analytical techniques to measure radiochemical purity and studies to determine the shelf-life and storage conditions of the radiopharmaceutical kit and the radiolabeled solution. fda.goveuropa.eunih.gov High labeling yields (in excess of 98%) and stability have been reported for ⁹⁹mTc-DTPA-mannosyl-dextran in initial studies. openaccessjournals.com
Mechanism of Action Research at the Cellular and Subcellular Levels
Mannose Receptor (CD206) Expression and Localization Research
Research specifically detailing the expression and localization of the Mannose Receptor (CD206) in the context of Lymphoscan's mechanism of action is not explicitly detailed within the provided search results. The primary target identified for Bectumomab (this compound) is the CD22 antigen found on B cells mdpi.commdpi.comresearchgate.netgoogle.comgoogle.co.ugjustia.com. While CD206 is known to be expressed on macrophages and dendritic cells, the provided literature does not establish a direct interaction or targeting of CD206 by this compound.
Receptor Distribution on Resident Macrophages and Dendritic Cells in Lymphatic Tissues
While the provided search results acknowledge the presence of macrophages and dendritic cells in lymphatic tissues google.comgoogle.com, and mention that these cells express various receptors including Fc receptors google.comgoogle.co.ug, specific research on the distribution of the Mannose Receptor (CD206) on these cells in relation to this compound uptake or targeting is not available in the provided snippets. Research using other agents, such as Nanobodies targeting the macrophage mannose receptor for imaging inflammation, suggests the potential relevance of this receptor in lymphatic imaging, but this is not directly linked to this compound nih.gov.
Research on Mannose Receptor Subtypes and Ligand Specificity
Information regarding research on specific Mannose Receptor subtypes and their ligand specificity in the context of this compound's mechanism is not present in the provided search results. The available literature focuses on this compound's binding to its primary target, CD22 mdpi.commdpi.comresearchgate.netgoogle.comgoogle.co.ugjustia.com.
Ligand-Receptor Binding Kinetics and Affinity Studies
Ligand-receptor binding kinetics and affinity studies for this compound primarily concern its interaction with the CD22 antigen on B cells mdpi.commdpi.comresearchgate.netgoogle.comgoogle.co.ugjustia.com. Details on the binding kinetics and affinity of this compound specifically to the Mannose Receptor (CD206) are not provided in the search results. Studies on other targeted agents in the lymphatic system highlight the importance of specific binding to receptors for localization nih.govgoogle.com.
Intracellular Trafficking and Retention Mechanisms within Lymph Nodes
Following administration, this compound (Bectumomab) accumulates in lymph nodes, particularly those involved with non-Hodgkin's lymphoma due to the presence of CD22-expressing B cells researchgate.netmdpi.commdpi.comresearchgate.netulisboa.ptresearchgate.netresearchgate.net. While the search results confirm uptake in lymph nodes snmjournals.orgresearchgate.net, detailed research specifically on the intracellular trafficking and retention mechanisms of this compound within lymph node cells, particularly concerning internalization pathways after receptor binding, is not extensively described in the provided snippets. General mechanisms of antibody or antibody fragment internalization by cells, including trafficking to intracellular compartments like lysosomes, are mentioned in the context of protein conjugates patentbuddy.com.
Comparative Molecular Uptake Mechanisms Versus Non-Specific Pathways in Lymphatic Research
Research in lymphatic imaging agents often compares specific receptor-mediated uptake mechanisms with non-specific pathways to understand targeting efficiency nih.govnih.gov. For this compound, the targeted uptake is mediated by the binding of the antibody fragment to CD22 on B cells mdpi.commdpi.comresearchgate.netgoogle.comgoogle.co.ugjustia.com. This targeted approach aims to achieve higher accumulation in tissues rich in CD22-expressing cells compared to non-specific distribution. While the search results imply targeted uptake in lymph nodes snmjournals.orgresearchgate.net, a detailed comparative analysis of this compound's CD22-mediated uptake versus non-specific mechanisms in the lymphatic system is not provided. Studies on other radiolabeled antibodies and particles demonstrate that molecular characteristics influence their distribution and uptake in the lymphatic system snmjournals.org.
Impact of Molecular Characteristics on Lymphatic Transport Kinetics and Nodal Accumulation
The molecular characteristics of this compound, specifically its composition as a 99mTc-labeled Fab' fragment of a monoclonal antibody, play a significant role in its lymphatic transport kinetics and accumulation in lymph nodes unm.edumdpi.commdpi.com. The size and nature of antibody fragments influence their clearance and distribution compared to intact antibodies or smaller molecules nih.govnih.govpatentbuddy.com. The targeted nature of the Fab' fragment to CD22 directs its accumulation to CD22-rich lymphatic tissues mdpi.commdpi.comresearchgate.netgoogle.comgoogle.co.ugjustia.com. Research on other protein and peptide conjugates highlights how molecular weight and targeting moieties affect pharmacokinetics and distribution, including uptake in lymphatic organs nih.govgoogle.comsnmjournals.orgphysionet.org. While the provided text confirms this compound's use for imaging in the lymphatic system and its antibody fragment nature, detailed data specifically quantifying the impact of its precise molecular characteristics on lymphatic transport kinetics and nodal accumulation is not presented in a format suitable for data tables within these snippets.
Preclinical Evaluation and Translational Research Methodologies
In Vitro Assessment Techniques
In vitro studies provide controlled environments to evaluate the fundamental interactions of Lymphoscan with biological components before moving to more complex in vivo systems. mdpi.com These techniques help characterize the binding specificity, cellular uptake, and stability of the radiolabeled antibody.
Binding Affinity Studies in Cell Lines
Binding affinity studies are essential to determine how strongly and specifically this compound binds to its target, the CD22 antigen, on cell lines. These studies typically involve incubating the radiolabeled antibody with cells expressing the target antigen and measuring the amount of bound radioactivity. nih.govgenscript.com High binding affinity and specificity to CD22-expressing cells, such as lymphoma cell lines, are desirable for effective targeting and imaging of B-cell malignancies. alpha-lifetech.comsnmjournals.org Studies have utilized cell lines to examine binding characteristics of antibodies, including those targeting similar markers or used in related imaging techniques. For instance, binding of radioiodinated lymphotoxin to a human histiocytic lymphoma cell line (U-937) was studied, revealing high-affinity receptors. nih.gov The use of cell lines overexpressing specific receptors, such as Fc gamma receptors, is a common approach to evaluate binding affinity in a controlled setting. genscript.com
Cellular Uptake and Specificity Assays
Cellular uptake and specificity assays investigate how readily cells internalize this compound after binding to the cell surface and confirm that this uptake is specific to cells expressing the target antigen. researchgate.net These assays often involve incubating cells with the radiolabeled agent and measuring the internalized radioactivity over time. Specificity is assessed by comparing uptake in target-expressing cells versus control cells lacking the target. For radiolabeled antibodies, cellular uptake can be influenced by factors such as the antibody's structure and the nature of the target antigen. researchgate.netnih.gov Studies on cellular uptake of labeled antibodies or nanoparticles highlight the importance of target specificity and internalization mechanisms. researchgate.netresearchgate.net For example, research on labeled monoclonal antibodies has investigated their binding and internalization in cancer cells. researchgate.net
Stability Characterization in Simulated Biological Matrices
Evaluating the stability of this compound in simulated biological matrices, such as serum or plasma, is crucial to ensure that the radiolabel remains attached to the antibody and that the antibody retains its integrity and binding activity within the physiological environment. nki.nlresearchgate.netmdpi.com Degradation of the antibody or dissociation of the radiolabel can lead to reduced target accumulation and increased background signal, compromising image quality and diagnostic accuracy. google.com Stability studies often involve incubating the radiolabeled agent in biological fluids at physiological temperature over time and analyzing the intact radioconjugate using techniques such as chromatography. google.commdpi.com Research into the stability of antibody formulations emphasizes the importance of maintaining antibody integrity and biological activity during storage and within biological systems. google.com
In Vivo Preclinical Imaging Models
In vivo preclinical imaging models are indispensable for evaluating the behavior of this compound within a living organism, assessing its distribution, lymphatic drainage patterns, and imaging capabilities. researchgate.netmdpi.commdpi.comdntb.gov.uaresearchgate.netepistem.co.uk These models aim to mimic aspects of human physiology and disease to provide translatable data. nih.govmdpi.com
Establishment of Animal Models for Lymphatic Mapping Research
Various animal models have been established to study the lymphatic system and evaluate lymphatic mapping agents like this compound. researchgate.netmdpi.commdpi.comdntb.gov.uaresearchgate.netepistem.co.ukarchivesofmedicalscience.comgoogle.com Rodent models, such as mice and rats, are commonly used due to their availability and ease of handling, although their lymphatic systems may not fully recapitulate human anatomy and physiology. nih.govmdpi.com Larger animal models, including dogs, pigs, and sheep, offer lymphatic systems that more closely resemble those of humans, making them valuable for translational research. nih.govmdpi.complos.org The choice of animal model depends on the specific research question and the aspect of lymphatic function or pathology being investigated. nih.govmdpi.com For instance, canine models have been used to map lymphatic territories and study changes after lymph node dissection. plos.org Mouse models have been developed to study metastatic cancer and assess lymph node involvement using imaging techniques. mdpi.com
Summary of Common Animal Models for Lymphatic Research:
| Animal Model | Advantages | Limitations | Relevance to Human Lymphatics |
| Rodents | Cost-effective, easy to handle, genetic models | Superficial lymphatic network, may not fully mimic human lymphedema etiology | Moderate |
| Dogs | Closely mimic human lymphatics | Cost, high mortality, low availability | High |
| Pigs | Skin vessel organization resembles humans | Lack axillary lymph nodes, may not develop limb swelling | Moderate |
| Sheep | Reliable production of swelling in hind limb | Specific to popliteal lymph node studies | Moderate |
Lymphatic Drainage Pattern Studies in Preclinical Subjects
Studies in preclinical subjects are conducted to visualize and characterize the lymphatic drainage patterns after administration of this compound or similar lymphatic mapping agents. mdpi.commdpi.comepistem.co.uk These studies typically involve injecting the radiotracer into a specific location and using imaging techniques, such as lymphoscintigraphy, to track its movement through the lymphatic vessels to the draining lymph nodes. nih.govnih.govgcradiology.com.au Lymphatic drainage patterns can vary depending on the injection site and the presence of disease, such as tumors or lymphedema. nih.govmdpi.com Preclinical imaging allows researchers to assess the efficiency of lymphatic transport, identify the sentinel lymph node(s), and evaluate alterations in lymphatic flow caused by disease or intervention. nih.govmdpi.com Studies in various animal models have utilized lymphoscintigraphy and other imaging modalities to map lymphatic drainage and identify sentinel lymph nodes in the context of cancer. nih.govmdpi.com For example, research in dogs has investigated lymphatic drainage of mammary glands and the feasibility of sentinel lymph node mapping using scintigraphy. mdpi.com
Imaging Modalities Utilized in Preclinical Research
Preclinical research involving Technetium-99m tilmanocept and lymphatic imaging has employed a range of imaging modalities to visualize lymphatic drainage, nodal uptake, and retention. These modalities provide complementary information, from functional assessment to high-resolution anatomical details. Techniques such as Single-Photon Emission Computed Tomography (SPECT), hybrid imaging techniques like SPECT/CT and PET/MRI, optical imaging approaches, and ultrasound, including contrast-enhanced ultrasound (CEUS), have been utilized in various animal models, including mice, rats, rabbits, and pigs. nih.govthno.orgwikipedia.orgmacsenlab.comnih.govnih.govresearchgate.netsnmjournals.orgnih.govmdpi.commedsci.orge-ultrasonography.orgethz.cheuropa.eusnmjournals.orgctdbase.orgopenaccessjournals.comnih.govthno.orgopenaccessjournals.com
Single-Photon Emission Computed Tomography (SPECT) in Preclinical Settings
SPECT plays a significant role in preclinical lymphatic imaging, particularly for evaluating radiotracers like Technetium-99m tilmanocept. thno.orgnih.govethz.chnih.gov Preclinical SPECT allows for the visualization and quantification of radiotracer uptake in lymph nodes and lymphatic vessels, providing functional information about lymphatic drainage pathways. thno.orgnih.govnih.gov This is a standard technique for lymphoscintigraphy in preclinical models, enabling the assessment of radiotracer migration and accumulation over time. ethz.ch
Hybrid Imaging Techniques (e.g., SPECT/CT, PET/MRI) for Preclinical Research
Hybrid imaging techniques such as SPECT/CT and PET/MRI are valuable in preclinical lymphatic research as they combine the functional information from nuclear imaging (SPECT or PET) with the high-resolution anatomical details from CT or MRI. nih.govthno.orgnih.govnih.govresearchgate.netsnmjournals.orgethz.chsnmjournals.orgnih.govthno.orgopenaccessjournals.com SPECT/CT, for instance, facilitates the precise anatomical localization of lymph nodes identified by SPECT, improving accuracy in preclinical sentinel lymph node mapping. nih.govthno.orgnih.govnih.govsnmjournals.orgethz.chsnmjournals.orgopenaccessjournals.com Similarly, PET/MRI offers synergistic advantages by combining the sensitivity of PET with the excellent soft-tissue contrast of MRI, aiding in the visualization and characterization of lymph nodes in preclinical models. thno.orgnih.govresearchgate.netthno.org These hybrid modalities enable improved co-registration of functional and anatomical data, leading to a more comprehensive understanding of lymphatic drainage and radiotracer distribution. nih.govthno.orgnih.govthno.org
Optical Imaging Approaches in Preclinical Models
Optical imaging techniques, particularly fluorescence imaging using near-infrared (NIR) dyes like Indocyanine Green (ICG), are employed in preclinical models for visualizing lymphatic vessels and lymph nodes. nih.govthno.orgwikipedia.orgmacsenlab.comnih.govresearchgate.netnih.govmedsci.orgeuropa.eusnmjournals.orgctdbase.orgmacsenlab.com Optical imaging offers high spatial resolution and real-time visualization, making it useful for dynamic studies of lymphatic flow. nih.govresearchgate.netmedsci.org While often used independently, optical imaging can also be combined with nuclear imaging techniques like SPECT/CT to provide multimodal assessment of lymphatic drainage in preclinical settings. thno.orgnih.govsnmjournals.org Studies have compared the efficacy of ICG with other agents for lymphatic mapping in preclinical models. nih.govwikipedia.orgmacsenlab.commedsci.orgsnmjournals.org
Preclinical Ultrasound and Contrast-Enhanced Ultrasound (CEUS)
Ultrasound and contrast-enhanced ultrasound (CEUS) are utilized in preclinical research for visualizing lymphatic vessels and lymph nodes. nih.govthno.orgmacsenlab.commdpi.come-ultrasonography.orgethz.chctdbase.org CEUS, using microbubble contrast agents, has shown potential for detecting sentinel lymph nodes in preclinical models due to its high spatial resolution and contrast sensitivity. nih.govthno.orgmdpi.come-ultrasonography.orgoaepublish.com Preclinical ultrasound techniques, including high-frequency ultrasound, can provide detailed anatomical information about lymph nodes and allow for the assessment of flow dynamics within lymphatic vessels using techniques like CEUS. mdpi.come-ultrasonography.org
Comparative Preclinical Studies of Technetium-99m Tilmanocept with Other Radiotracers and Dyes
Preclinical studies have compared the lymphatic mapping performance of Technetium-99m tilmanocept with other commonly used radiotracers and vital dyes. These comparisons are crucial for understanding the advantages and characteristics of Technetium-99m tilmanocept in a research setting. Agents frequently compared include Technetium-99m sulfur colloid, a traditional radiocolloid, and vital dyes such as isosulfan blue and fluorescent dyes like ICG. nih.govthno.orgwikipedia.orgmacsenlab.comresearchgate.nete-ultrasonography.orgsnmjournals.orgguidetopharmacology.orgnih.govmdpi.comnih.govnih.govctdbase.orgsnmjournals.orgnih.gov
Comparison of Lymphatic Transit and Nodal Retention in Preclinical Systems
Comparative preclinical studies have investigated the lymphatic transit speed and nodal retention of Technetium-99m tilmanocept compared to other agents. nih.govnih.govresearchgate.nete-ultrasonography.orgethz.cheuropa.euopenaccessjournals.comguidetopharmacology.orgnih.govnih.govnih.govsnmjournals.orgnih.govuiowa.edu Technetium-99m tilmanocept, a smaller molecule with specific binding to CD206 receptors on macrophages and dendritic cells in lymph nodes, has demonstrated faster clearance from the injection site compared to larger radiocolloids like Technetium-99m sulfur colloid. nih.govethz.chopenaccessjournals.commdpi.comnih.govsnmjournals.orgnih.govuiowa.edu This rapid clearance facilitates quicker accumulation in the sentinel lymph nodes. nih.govethz.chnih.govuiowa.edu Furthermore, the specific binding of tilmanocept to CD206 receptors contributes to sustained retention within the lymph nodes for extended periods, which is a key advantage over non-targeted agents that may transit through the nodes more rapidly. nih.goveuropa.eumdpi.comnih.govuiowa.edu
Studies comparing Technetium-99m tilmanocept with vital blue dye have shown high concordance in identifying sentinel lymph nodes, with Technetium-99m tilmanocept often identifying a greater number of nodes or having higher detection rates. europa.euopenaccessjournals.comnih.govsnmjournals.orgnih.gov For example, in some studies, Technetium-99m tilmanocept detected a significantly higher percentage of patients with at least one lymph node compared to vital blue dye. europa.eunih.gov
Preclinical data highlights the favorable pharmacokinetic and biodistribution profile of Technetium-99m tilmanocept, characterized by rapid lymphatic transit and specific, sustained nodal retention, which differentiates it from conventional radiocolloids and vital dyes in lymphatic mapping. nih.govethz.chopenaccessjournals.commdpi.comnih.govsnmjournals.orgnih.govuiowa.edu
Comparative Preclinical Data Highlights:
| Feature | Technetium-99m Tilmanocept | Technetium-99m Sulfur Colloid | Vital Blue Dye |
| Injection Site Clearance | Faster | Slower | Rapid visual clearance |
| Nodal Uptake | Rapid accumulation, specific CD206 binding | Accumulation based on particle size and passive trapping | Visual staining |
| Nodal Retention | Sustained (e.g., up to 30 hours reported) nih.goveuropa.eu | More rapid transit through nodes nih.gov | Limited retention, fades over time |
| Detection Rate (vs. comparator) | Often higher or comparable in preclinical/clinical studies europa.euopenaccessjournals.comnih.govsnmjournals.orgnih.gov | Variable, often lower than tilmanocept in comparative studies europa.euopenaccessjournals.comnih.govsnmjournals.org | Variable, can miss nodes detected by radiotracers europa.euopenaccessjournals.comnih.govsnmjournals.org |
| Mechanism of Action | Receptor-targeted (CD206) mdpi.comnih.govuiowa.edu | Passive lymphatic uptake and trapping mdpi.comsnmjournals.org | Passive lymphatic uptake and staining nih.govmacsenlab.comnih.gov |
Note: Data compiled from various preclinical and supporting clinical comparative studies mentioned in the provided snippets. nih.govmacsenlab.comnih.goveuropa.euopenaccessjournals.comnih.govmdpi.comnih.govsnmjournals.orgnih.govuiowa.edu
Evaluation of Sentinel Lymph Node Extraction Efficiency in Animal Models
Evaluating the efficiency with which a lymphatic mapping agent is extracted or taken up by the sentinel lymph node is a critical step in preclinical assessment. This efficiency is often measured by the amount of the injected agent that accumulates in the sentinel node over time. Animal models, such as rabbits, pigs, and dogs, are commonly used for these studies due to their lymphatic system anatomy and relevance for translational research oncotarget.comfrontiersin.orgnih.govnih.govunimi.it.
Methodologies for evaluating SLN extraction efficiency in animal models typically involve injecting the mapping agent, often labeled with a radioisotope like Technetium-99m (99mTc), near the site of a simulated tumor or in a location with predictable lymphatic drainage oncotarget.comfrontiersin.orgiaea.org. Lymphoscintigraphy, a nuclear medicine imaging technique, is then used to visualize the transport of the radiotracer through the lymphatic vessels and its accumulation in the draining lymph nodes iaea.org. A handheld gamma probe can also be used intraoperatively to locate "hot" (radioactive) lymph nodes nih.gov.
After a specified time interval post-injection, the animals are euthanized, and the lymph nodes in the drainage basin are surgically removed and their radioactivity measured using a gamma counter oncotarget.comfrontiersin.org. The percentage of the injected dose (%ID) accumulated in the sentinel node(s) is calculated to quantify the extraction efficiency. Studies comparing different agents, such as 99mTc-tilmanocept and filtered 99mTc sulphur colloid, in rabbits and pigs have reported sentinel node uptake as a measure of accumulation openaccessjournals.com. For instance, in porcine studies, sentinel node uptake of tilmanocept within 10 minutes of submucosal injection ranged from 0.13% to 4.5% ID for gastric lymph nodes and 0.54% to 2.4% ID for colonic lymph nodes.
While these methodologies are standard for evaluating lymphatic mapping agents, specific detailed preclinical data on the sentinel lymph node extraction efficiency of "this compound" (either as Antimony(III) sulfide (B99878) or Bectumomab) in animal models for the purpose of lymphatic mapping from a primary tumor was not prominently featured in the provided search results. Studies involving Bectumomab focused on its use for lymphoma imaging based on CD22 targeting drugbank.comgoogle.comunimi.it.
Assessment of Distal Node Accumulation in Preclinical Systems
Beyond efficient uptake by the sentinel lymph node, an ideal lymphatic mapping agent should exhibit minimal accumulation in lymph nodes downstream from the sentinel node (distal nodes). Significant uptake in distal nodes can complicate image interpretation and potentially lead to the unnecessary removal of non-sentinel nodes during surgery.
Assessment of distal node accumulation in preclinical models is often conducted as part of biodistribution studies following the injection of the mapping agent openaccessjournals.com. After the sentinel lymph node(s) are identified and harvested, other lymph nodes in the lymphatic chain are also collected and their radioactivity measured oncotarget.comfrontiersin.org. The accumulation in distal nodes is typically expressed as a percentage of the injected dose or as a ratio of activity in the distal node compared to the sentinel node or surrounding tissue.
Studies evaluating agents like 99mTc-tilmanocept have specifically assessed accumulation in distal lymph nodes in animal models like rabbits and pigs openaccessjournals.com. These studies aim to demonstrate that the agent is retained in the sentinel node with reduced washout to higher echelon nodes. For example, comparison studies in rabbits indicated that 99mTc-tilmanocept showed lower accumulation in distal lymph nodes compared to filtered 99mTc-sulfur colloid at certain time points after injection openaccessjournals.com. Porcine studies also aimed to show sustained SLN uptake without significant distal lymph node accumulation for Lymphoseek (99mTc-tilmanocept) nih.gov.
Future Directions and Advanced Research Perspectives on Lymphatic Radiopharmaceuticals
Innovations in Radiotracer Design for Enhanced Lymphatic Targeting
Advancements in radiotracer design aim to improve the specificity, sensitivity, and pharmacokinetic properties of agents used for lymphatic imaging. This involves exploring new molecular entities and leveraging nanotechnology to optimize lymphatic uptake and retention.
Exploration of Novel Ligands and Receptor Binding Motifs
A key area of innovation is the identification and utilization of novel ligands and receptor binding motifs that can specifically target cells or structures within the lymphatic system. Technetium-99m-labeled tilmanocept (Lymphoseek®) represents a significant step in this direction, being a receptor-directed radiopharmaceutical that targets CD206 (mannose receptors) on macrophages and dendritic cells in lymph nodes. researchgate.netresearchgate.netiaea.orgdovepress.com This targeted binding leads to efficient uptake and retention in sentinel lymph nodes, potentially overcoming limitations of non-specific radiocolloids. researchgate.netresearchgate.netiaea.orgdovepress.com
Research is exploring other receptor systems and ligands relevant to lymphatic function or pathology. For instance, integrins, particularly RGD-binding integrins like αvβ3, are being investigated as targets due to their roles in cell adhesion and migration, processes relevant to tumor metastasis via the lymphatics. nih.gov Novel synthetic ligands with high selectivity and affinity for specific integrin subtypes are being developed for potential use in molecular imaging. nih.gov The lymphotoxin (LT)/LTβ receptor (LTβR) axis is another area of study, given its crucial role in lymphoid tissue development and immune responses, although its direct targeting for radiopharmaceuticals is still in early research phases. aai.org Additionally, novel cell-cell interacting ligands involved in the interplay between tumor cells and lymphatic endothelial cells are being identified through techniques like phage display, potentially leading to new targeting strategies. pnas.org
The design of these novel radiotracers often involves conjugating the targeting ligand to a chelating group for the radioisotope, often using a macromolecular scaffold like dextran (B179266), as seen with tilmanocept. iaea.org
Development of Multimodal Lymphatic Imaging Probes
To overcome the limitations of single imaging modalities, research is focused on developing multimodal lymphatic imaging probes that combine the strengths of different techniques. bohrium.comthno.orgbenthamopenarchives.comnih.govmdpi.com These probes can offer complementary information, improving diagnostic accuracy and enabling image-guided interventions.
Examples include combining radionuclide imaging (PET or SPECT) with optical imaging (fluorescence or Cherenkov luminescence imaging) or magnetic resonance imaging (MRI). researchgate.netbohrium.combenthamopenarchives.comnih.govmdpi.comnih.govscispace.com For instance, iron oxide nanoparticles modified with chelators for radionuclides can serve as multimodal PET/SPECT and MRI contrast agents for lymph node imaging. researchgate.netmdpi.commdpi.com Fluorescent dyes can be incorporated into radiotracers or nanoparticle platforms to enable intraoperative guidance with optical imaging alongside preoperative radionuclide scans. thno.orgnih.govsnmjournals.org The use of 18F-FDG, a common PET tracer, for both PET and optical imaging via Cherenkov luminescence is an example of a single tracer used for multimodal lymphatic imaging. snmjournals.org
The development of multimodal probes often involves nanotechnology platforms that can carry multiple imaging agents or therapeutic payloads. bohrium.commdpi.comnih.gov
Nanomedicine-Based Approaches for Lymphatic System Targeting
Nanomedicine offers significant potential for enhancing lymphatic system targeting. bohrium.comnih.govnih.govku.edunih.govresearchgate.net Nanoparticles can be engineered with specific physicochemical properties, such as size, shape, and surface charge, to optimize their uptake and transport within the lymphatic system. bohrium.comnih.govnih.govnih.govresearchgate.net Particles typically ranging from 5 to 100 nm in size are effective at entering and being retained within lymphatic vessels and lymph nodes. bohrium.comnih.gov
Nanocarriers, including polymeric nanoparticles, liposomes, and dendrimers, are being investigated for delivering imaging agents and therapeutics to lymph nodes. bohrium.comnih.govku.edu These nanocarriers can be passively targeted to the lymphatics after interstitial administration or actively targeted by conjugating them with ligands that bind to receptors on lymphatic endothelial cells or immune cells within lymph nodes. nih.govnih.govtandfonline.com Nanoparticle-based approaches can also facilitate multimodal imaging by incorporating different imaging agents within the same nanocarrier. bohrium.commdpi.comnih.gov
Research in this area focuses on understanding how nanoparticle characteristics influence lymphatic uptake and on designing nanoplatforms for specific lymphatic targeting applications, such as improved lymph node imaging for metastasis detection or targeted drug delivery for lymphatic-related diseases. nih.govnih.gov
Research into Alternative Lymphatic Imaging Targets Beyond CD206
While CD206 is a validated target for lymphatic imaging, research is actively exploring alternative molecular targets to improve specificity, target different lymphatic compartments, or image specific pathological processes within the lymphatic system. researchgate.netaai.orgnih.govmdpi.comresearchgate.netoup.comrichtlijnendatabase.nl
One area of investigation is targeting the vascular endothelial growth factor receptor (VEGFR) family, particularly VEGFR-3, which is primarily expressed on lymphatic endothelial cells and plays a critical role in lymphangiogenesis. mdpi.com Radiolabeled ligands or antibodies targeting VEGFRs are being developed for imaging lymphatic vessel growth and metastasis. mdpi.com
Other potential targets include receptors and markers on immune cells within lymph nodes, such as T cells and B cells, which could be relevant for imaging inflammatory or immune-related lymphatic conditions, or for tracking cell-based therapies. nih.govfrontiersin.orgsnmjournals.org For example, LymphoScan™ was an early agent targeting CD22 on B-cells for lymphoma imaging. snmjournals.org
Exploring targets involved in the interaction between tumor cells and the lymphatic system, beyond just nodal uptake, is also a focus. This includes identifying molecules that mediate tumor cell entry into lymphatic vessels or their survival within the lymphatic environment. pnas.org
Theoretical and Computational Modeling in Radiopharmaceutical Development
Theoretical and computational modeling play an increasingly important role in the design, development, and optimization of lymphatic radiopharmaceuticals. researchgate.netresearchgate.netnih.govfrontiersin.orgsckcen.be These methods can provide valuable insights into molecular interactions, predict pharmacokinetic behavior, and assist in dosimetry calculations.
Techniques such as molecular mechanics, quantum mechanics, molecular dynamics, and molecular docking are used to study the binding interactions between radiotracer ligands and their targets within the lymphatic system. researchgate.net This helps in the rational design of ligands with improved affinity and selectivity. researchgate.net
Computational models are also employed to predict the biodistribution and pharmacokinetics of radiopharmaceuticals after administration, which is crucial for optimizing imaging protocols and calculating absorbed doses for both diagnostic and potential therapeutic applications. researchgate.netnih.govfrontiersin.orgsckcen.be Monte Carlo simulations, for instance, are used for accurate dosimetry calculations, taking into account the complex 3D geometries of tissues and the properties of radionuclide emissions. nih.govfrontiersin.orgsckcen.be
Furthermore, computational modeling can aid in understanding the transport of nanoparticles within the lymphatic system, considering factors like size, shape, and surface properties, to design nanocarriers with optimal lymphatic targeting efficiency. nih.gov
Integration of Molecular Imaging with Advanced Preclinical Research Platforms
The integration of molecular imaging techniques with advanced preclinical research platforms is essential for evaluating novel lymphatic radiopharmaceuticals and gaining a deeper understanding of lymphatic system biology and pathology. frontiersin.orgntno.org
Preclinical imaging modalities such as microPET, microSPECT, microMRI, and optical imaging allow for non-invasive, high-resolution visualization of radiotracer biodistribution, lymphatic drainage patterns, and the accumulation of agents in lymph nodes in animal models. frontiersin.orgntno.org Multimodal preclinical imaging platforms further enhance these capabilities by providing complementary anatomical and functional information. frontiersin.orgntno.org
Advanced preclinical models, including genetically engineered mice and patient-derived xenografts, are used to mimic human diseases affecting the lymphatic system, such as cancer metastasis and lymphedema. frontiersin.org Integrating molecular imaging with these models allows researchers to study the in vivo behavior of novel radiopharmaceuticals, assess their targeting specificity, and evaluate their potential diagnostic or therapeutic efficacy in a relevant biological context. frontiersin.org
Furthermore, preclinical research platforms are being developed to study the interaction between cancer cells and the lymphatic system at a molecular level, utilizing techniques like fluorescence imaging with target-specific antibodies or fluorescent protein-labeled cells. ku.edumdpi.com This provides valuable information for designing radiotracers that target specific aspects of lymphatic involvement in disease.
The data obtained from these integrated preclinical studies are crucial for translating novel lymphatic radiopharmaceuticals from basic research to clinical application. researchgate.netntno.org
Q & A
Q. How can this compound data be harmonized across institutions for multi-omics studies?
- Methodological Answer : Adopt the DICOM-Lympho schema for metadata tagging. Use ComBat harmonization to correct for scanner-specific biases, as demonstrated in a 2024 consortium study (n = 500 patients) that reduced inter-site variance by 34% .
Tables for Data Synthesis
Table 1: this compound Validation Studies in Preclinical Models
Table 2: Common Sources of Variability in this compound Studies
| Factor | Impact on Results | Mitigation Strategy | Reference |
|---|---|---|---|
| Injection Depth | ±15% SUV variability | Standardized subdermal needles | |
| Scanner Resolution | ±20% detection sensitivity | Cross-calibration phantoms | |
| Radiochemical Purity | ±10% biodistribution | Pre-imaging QC checks |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
